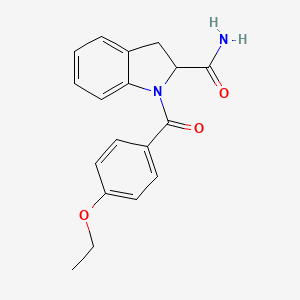

![molecular formula C25H20N2O3 B2686171 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide CAS No. 312914-28-6](/img/structure/B2686171.png)

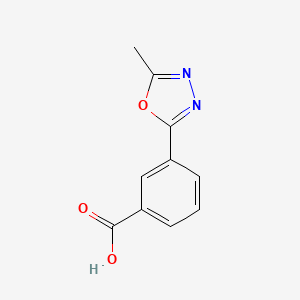

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide, also known as E7070, is a synthetic compound that has shown promising results in scientific research studies. It belongs to the class of indolylmaleimides and has been found to possess anti-tumor and anti-angiogenic properties.

Aplicaciones Científicas De Investigación

Spasmolytic Agents and Structure-Activity Relationships N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives, similar in structure to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide, were synthesized and evaluated for their spasmolytic properties. These compounds displayed a nerve-selective effect on the colon rather than the stomach in anesthetized dogs, showcasing equal or superior activity compared to mebeverine, a reference drug. The study highlights structure-activity relationships within this compound class, indicating the potential for designing targeted spasmolytic agents (Kanao et al., 1982).

Oxidative Cyclization and Spiro Cyclodimerisation The oxidative cyclization of 2-hydroxynaphthaldehyde oximes, involving compounds structurally related to this compound, results in a mixture of naphtho[1,8-de][1,2]oxazine and spiro dimers. This process, facilitated by lead(IV) acetate, underscores the chemical versatility of these compounds and their potential for creating complex molecular architectures with unique chemical properties (Supsana et al., 2001).

Rh(III)-Catalyzed Double Dehydrogenative Coupling Research involving the Rh(III)-catalyzed double C-H oxidative coupling of 1-naphthylamine derivatives, which share a synthetic pathway with this compound, demonstrates the formation of biologically important alkylidene-1,2-dihydrobenzo[cd]indoles. This method highlights the synthetic efficiency and convenience of producing complex scaffolds, potentially useful for various biological applications (Rej & Chatani, 2020).

Eco-Friendly Synthesis and Antimicrobial Activities An eco-friendly approach to synthesizing dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, which can be related to the structural framework of this compound, has been developed. This method involves a Mannich type condensation-cyclization reaction in water at ambient temperature. Preliminary in vitro studies have shown that some synthesized compounds exhibit significant antimicrobial effects, highlighting their potential as antimicrobial agents (Mathew et al., 2010).

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-3-27-21-12-11-20(17-9-6-10-18(23(17)21)25(27)29)26-24(28)19-13-15-7-4-5-8-16(15)14-22(19)30-2/h4-14H,3H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFASHIAUVMQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=CC=CC=C5C=C4OC)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2686089.png)

![4-amino-N~3~-isopropyl-N~5~-[4-(methylthio)benzyl]isothiazole-3,5-dicarboxamide](/img/structure/B2686093.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686094.png)

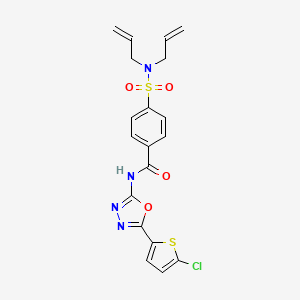

![N-[3-chloro-4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2686098.png)

![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2686104.png)

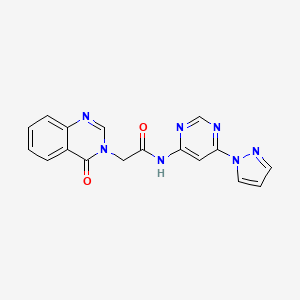

![3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2686108.png)

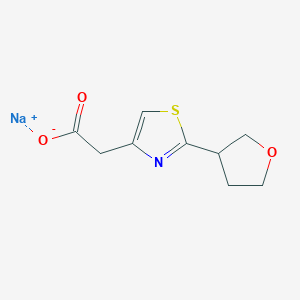

![2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile](/img/structure/B2686109.png)